molecular formula C14H10FN3O2S B5524119 3-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

3-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE

Cat. No.: B5524119
M. Wt: 303.31 g/mol
InChI Key: KABXKPKBPNQXRB-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features a 1,2,4-oxadiazole ring, a fluorophenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a nucleophile.

    Attachment of the thiophene moiety: This can be done through cross-coupling reactions such as Suzuki or Stille coupling, using thiophene derivatives and palladium catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the thiophene moiety, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group, potentially leading to amines or alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogenating agents, and Friedel-Crafts acylation reagents.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted fluorophenyl derivatives

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-FLUOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE stands out due to its unique combination of a 1,2,4-oxadiazole ring and its potential applications across multiple fields. Its structural features confer distinct electronic properties and biological activities that are not commonly found in other similar compounds.

Properties

IUPAC Name

3-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O2S/c15-10-5-3-9(4-6-10)12-17-14(20-18-12)13(19)16-8-11-2-1-7-21-11/h1-7H,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABXKPKBPNQXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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